1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide
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Overview
Description
Thiazolo[3,2-a]pyrimidines have virtually unlimited synthetic and pharmacological potential, attracting the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs . This heterocyclic system has been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances with wide spectra of actions .
Synthesis Analysis
An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester . This is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .Molecular Structure Analysis
The spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester was analyzed using x-ray diffraction .Chemical Reactions Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Scientific Research Applications
- The compound’s structural features make it a potential candidate for antitumor drug development. Researchers have investigated its effects on cancer cells, aiming to inhibit their growth or induce apoptosis. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .
- The compound’s unique heterocyclic structure suggests potential antimicrobial activity. Scientists have explored its effects against bacteria, fungi, and other pathogens. Understanding its mode of action and assessing its safety profile are essential for its application in treating infections .
- Given its acetylcholinesterase inhibitory properties, this compound may have relevance in neurological disorders such as Alzheimer’s disease. Researchers have investigated its potential as a therapeutic agent to counteract cognitive decline .
- Some studies have hinted at anxiolytic effects associated with similar compounds. Investigating its impact on neurotransmitter systems and behavioral models could reveal its suitability for anxiety-related conditions .
- Thiazolo[3,2-a]pyrimidine derivatives, including this compound, have been explored for their diuretic effects. Understanding their impact on renal function and fluid balance is crucial for potential clinical applications .
- The compound’s resemblance to indole-3-acetic acid (a plant hormone derived from tryptophan) suggests possible applications in plant biology. Investigating its effects on growth, development, and stress responses in plants could yield valuable insights .
Antitumor Activity
Antimicrobial Properties
Neurological Disorders
Anxiolytic Potential
Diuretic Properties
Plant Hormone Analog
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
One study suggests that similar compounds have excellent pharmacokinetics in preclinical species .
Result of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Future Directions
Thiazolo[3,2-a]pyrimidines have shown great potential in various areas, including as diuretics, anxiolytics, potential antitumor drugs, contemporary acetylcholinesterase inhibitors suitable for countering Alzheimer’s disease, and antiapoptotic proteins of the Bcl-2 family . The most interesting are the marked antiviral properties of thiazolo[3,2-a]pyrimidines .
properties
IUPAC Name |
1-[2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-9-6-13(21)19-11(8-23-15(19)17-9)7-12(20)18-4-2-10(3-5-18)14(16)22/h6,10-11H,2-5,7-8H2,1H3,(H2,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFGYHUHCHKRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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